Superior Systolic Blood Pressure Reduction: OCTAVE Trial Omapatrilat vs. Enalapril
In the pivotal OCTAVE trial (n=25,302), omapatrilat produced a statistically and clinically significant greater reduction in systolic blood pressure compared to the ACE inhibitor enalapril. At week 8, omapatrilat reduced systolic BP by an additional 3.6 mmHg over enalapril (P<0.001), and by week 24, fewer omapatrilat-treated patients required adjunctive antihypertensive therapy (19% vs 27%, P<0.001) [1]. This translates to a higher proportion of patients achieving target blood pressure regardless of demographic or comorbidity status.
| Evidence Dimension | Systolic blood pressure reduction and need for adjunctive antihypertensive therapy |
|---|---|
| Target Compound Data | Systolic BP reduced; adjunctive therapy needed in 19% at week 24 |
| Comparator Or Baseline | Enalapril: systolic BP higher by 3.6 mmHg; adjunctive therapy needed in 27% |
| Quantified Difference | 3.6 mmHg greater SBP reduction (P<0.001); 8 percentage-point absolute reduction in adjunctive therapy use (P<0.001) |
| Conditions | Multicenter, randomized, double-blind, active-controlled, 24-week trial in 25,302 patients with untreated or uncontrolled hypertension (OCTAVE trial) |
Why This Matters
For hypertension research and therapeutic selection, a 3.6 mmHg incremental SBP reduction at the population level translates to meaningful cardiovascular risk reduction, and the lower requirement for add-on medications indicates superior standalone efficacy.
- [1] Kostis JB, Packer M, Black HR, Schmieder R, Henry D, Levy E. Omapatrilat and enalapril in patients with hypertension: the OCTAVE trial. Am J Hypertens. 2004;17(2):103-111. View Source
